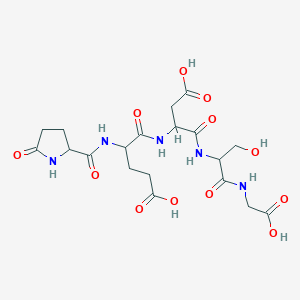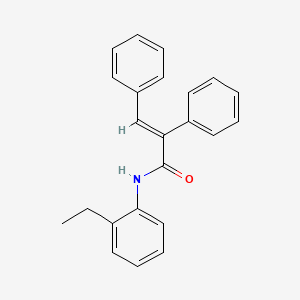
5-((3-Chlorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chloro-benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid is an organic compound that belongs to the class of pyran derivatives This compound is characterized by the presence of a chloro-benzyloxy group attached to the pyran ring, which imparts unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid typically involves the reaction of 4-hydroxybenzaldehyde with 3-chlorobenzyl bromide in the presence of a base such as sodium carbonate in dimethylformamide (DMF) at elevated temperatures . The resulting intermediate is then subjected to further reactions to introduce the pyran ring and carboxylic acid functionalities.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Chloro-benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
5-(3-Chloro-benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific properties, such as enhanced conductivity or stability.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.
Mécanisme D'action
The mechanism of action of 5-(3-Chloro-benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-benzyloxy group can enhance binding affinity and specificity, while the pyran ring may facilitate interactions with hydrophobic pockets in the target molecule . These interactions can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Chloro-benzyloxy)-benzoic acid: This compound shares the chloro-benzyloxy group but lacks the pyran ring, resulting in different chemical properties and applications.
3-(2,6-Dichloro-benzyloxy)-11-oxo-olean-12-ene-29-oic acid: Another compound with a similar benzyloxy group but a different core structure, used in different research contexts.
Uniqueness
5-(3-Chloro-benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid is unique due to the combination of the chloro-benzyloxy group and the pyran ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C13H9ClO5 |
|---|---|
Poids moléculaire |
280.66 g/mol |
Nom IUPAC |
5-[(3-chlorophenyl)methoxy]-4-oxopyran-2-carboxylic acid |
InChI |
InChI=1S/C13H9ClO5/c14-9-3-1-2-8(4-9)6-18-12-7-19-11(13(16)17)5-10(12)15/h1-5,7H,6H2,(H,16,17) |
Clé InChI |
BVEGIEHPJMSPKU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)COC2=COC(=CC2=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-tert-butyl-2-[(4-acetamidophenyl)amino]propanamide](/img/structure/B12121276.png)
![5-[3-(Difluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12121277.png)

![Benzoic acid, 4-[[4-(1,1-dimethylpropyl)phenoxy]methyl]-](/img/structure/B12121289.png)
![Ethyl 4-[4-fluoro-3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carboxylate](/img/structure/B12121303.png)


![2-{5-[4-(tert-butyl)phenyl]-4-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)}-N-(2-methoxyphenyl)acetamide](/img/structure/B12121318.png)



![N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B12121358.png)
![2H-Imidazole-2-thione, 1,3-dihydro-1-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B12121367.png)
